2,4,5-t Dodecylammonium

描述

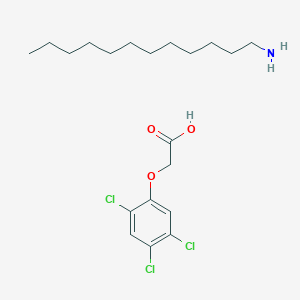

The term "2,4,5-T Dodecylammonium" refers to a surfactant-modified adsorbent system where dodecylammonium (a quaternary ammonium cation with a C₁₂ alkyl chain) is used to functionalize materials like bentonite or sepiolite for enhanced adsorption of herbicides such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T; CAS 93-76-5) . This modification increases hydrophobicity and ion-exchange capacity, enabling efficient removal of chlorinated phenoxyacetic acids from aqueous environments. Notably, dodecylammonium-modified sepiolite (DS) exhibits higher adsorption capacity than modified bentonite (DB) for 2,4,5-T and related herbicides .

属性

CAS 编号 |

53404-84-5 |

|---|---|

分子式 |

C20H32Cl3NO3 |

分子量 |

440.8 g/mol |

IUPAC 名称 |

dodecan-1-amine;2-(2,4,5-trichlorophenoxy)acetic acid |

InChI |

InChI=1S/C12H27N.C8H5Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h2-13H2,1H3;1-2H,3H2,(H,12,13) |

InChI 键 |

OIGSRMZMSCHCPF-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCN.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

2,4,5-三氯苯氧乙酸十二烷基铵的合成涉及2,4,5-三氯苯氧乙酸与十二烷基胺的反应。反应通常在有机溶剂中进行,在受控温度和pH条件下,以确保形成所需的产物。该过程可以概括如下:

起始原料: 2,4,5-三氯苯氧乙酸和十二烷基胺。

反应条件: 反应在有机溶剂(如乙醇或甲醇)中进行,温度范围为50-70°C。

工业生产方法

2,4,5-三氯苯氧乙酸十二烷基铵的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业反应器,并连续监控反应参数,以确保高产率和高纯度的产物。 最终产品通常被配制成各种除草剂配方,用于农业 .

化学反应分析

反应类型

2,4,5-三氯苯氧乙酸十二烷基铵会发生几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。

还原: 还原反应会导致形成脱氯衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和过氧化氢(H₂O₂)。

还原: 使用硼氢化钠(NaBH₄)和氢化铝锂(LiAlH₄)等还原剂。

主要形成的产物

氧化: 形成氯代酚和其他氧化产物。

还原: 母体化合物的脱氯衍生物。

取代: 各种取代的苯氧乙酸衍生物.

科学研究应用

2,4,5-三氯苯氧乙酸十二烷基铵在科学研究中有多种应用,包括:

化学: 用作模型化合物,以研究苯氧类除草剂的行为及其对环境的影响。

生物学: 研究其对植物生长发育的影响,以及其与植物激素的相互作用。

医药: 研究其潜在的毒理学效应和在生物系统中的作用机制。

工业: 用于配制农业和非农业使用的除草剂产品.

作用机制

2,4,5-三氯苯氧乙酸十二烷基铵的作用机制涉及其作为合成生长素的作用。生长素是植物激素,调节植物生长发育的各个方面。该化合物模拟天然生长素的作用,导致细胞不受控制地分裂和生长,最终导致植物维管组织受损。 这导致阔叶杂草死亡 .

相似化合物的比较

Structural and Functional Analogues

Key structurally related compounds include:

Adsorption Performance

From studies on herbicide adsorption (e.g., 2,4,5-T, 2,4-D, MCPA):

- Adsorption Capacity Order : 2,4-DB > 2,4,5-T > 2,4-DP > 2,4-D > MCPA .

- Material Efficiency : Modified sepiolite (DS) outperforms bentonite (DB) due to its fibrous structure and higher surface area .

- Mechanism : Hydrophobic interactions dominate for longer-chain herbicides (e.g., 2,4-DB), while electrostatic interactions are critical for 2,4,5-T .

Key Differences

- Chain Number: Single-chain dodecylammonium (DS/DB) is less hydrophobic than didodecyldimethylammonium (two C₁₂ chains), which may limit its efficacy for non-polar contaminants .

- Functional Groups : Dodecyldimethylammonium chloride’s methyl groups reduce steric hindrance, enhancing surfactant mobility . In contrast, the benzyl group in (p-dodecylbenzyl) derivatives improves affinity for aromatic herbicides like 2,4,5-T .

- Applications : While DS/DB systems target herbicide removal, didodecyldimethylammonium salts are prioritized for antimicrobial uses due to their higher biocidal activity .

Research Findings and Limitations

- Freundlich Model Superiority : Adsorption of 2,4,5-T on DS/DB follows the Freundlich isotherm (R² > 0.95), indicating heterogeneous surface binding .

- Competitive Adsorption : In mixed herbicide systems, 2,4,5-T is outcompeted by 2,4-DB due to the latter’s longer alkyl chain and hydrophobicity .

- Knowledge Gaps: Direct comparisons between dodecylammonium and didodecylammonium adsorbents for 2,4,5-T are lacking. Most data derive from single-compound studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。